molecular formula C3H2Cl3N3S B1297699 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine CAS No. 7523-57-1

3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine

Cat. No.: B1297699
CAS No.: 7523-57-1
M. Wt: 218.5 g/mol
InChI Key: QYNMMVVOSGGXPZ-UHFFFAOYSA-N
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Description

3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine is a chemical compound characterized by the presence of a trichloromethyl group attached to a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of trichloromethyl-substituted intermediates with thiadiazole derivatives. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) under controlled temperatures .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. The trichloromethyl group can participate in electrophilic reactions, leading to the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes or receptors, resulting in various biological effects .

Comparison with Similar Compounds

Uniqueness: 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine is unique due to the presence of the trichloromethyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The high electronegativity of the trichloromethyl group enhances the compound’s ability to participate in electrophilic reactions, making it a valuable reagent in synthetic chemistry .

Biological Activity

3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine is a member of the thiadiazole family, which has garnered attention due to its diverse biological activities. This compound's structure consists of a thiadiazole ring substituted with a trichloromethyl group and an amine, contributing to its potential pharmacological properties. Research indicates that thiadiazole derivatives may exhibit various biological activities, including antimicrobial, anticancer, and antiparasitic effects.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C3Cl3N4S\text{C}_3\text{Cl}_3\text{N}_4\text{S}

The synthesis of thiadiazole derivatives typically involves cyclization reactions between hydrazines and carbon disulfide or other suitable precursors. For instance, the introduction of the trichloromethyl group can be achieved through halogenation processes during the synthesis phase.

Antimicrobial Activity

Thiadiazoles are known for their antimicrobial properties. Studies have shown that compounds with the thiadiazole scaffold can inhibit various bacterial strains. For example, derivatives with similar structures have demonstrated significant activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported in the range of 62.5 μg/mL for some derivatives .

CompoundBacterial StrainMIC (μg/mL)
This compoundE. coliTBD
Similar Thiadiazole DerivativeS. aureus62.5

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of thiadiazole derivatives. For instance, compounds related to this compound have shown cytotoxic effects against various cancer cell lines. A related derivative exhibited an IC50 value of 0.28 µg/mL against breast cancer MCF-7 cells by inducing cell cycle arrest at the G2/M phase .

CompoundCancer Cell LineIC50 (µg/mL)
Thiadiazole DerivativeMCF-7 (Breast Cancer)0.28
Thiadiazole DerivativeHepG2 (Liver Cancer)TBD

Antiparasitic Activity

Thiadiazoles have also been explored for their antiparasitic effects. A series of substituted thiadiazoles have shown promise as macrofilaricides for treating filarial infections like onchocerciasis. These compounds demonstrated significant activity in reducing adult worm motility in experimental models .

Case Studies

Several case studies have documented the effectiveness of thiadiazole derivatives in clinical and preclinical settings:

  • Study on Antimicrobial Efficacy : A study evaluated various substitutions on the amine group of thiadiazoles against multiple bacterial strains. The findings suggested that specific substitutions could enhance antimicrobial activity significantly.
  • Anticancer Screening : In vitro studies involving MCF-7 and HepG2 cell lines revealed that certain thiadiazole derivatives not only inhibited cell growth but also altered expression levels of critical proteins involved in cell proliferation and survival.

Properties

IUPAC Name

3-(trichloromethyl)-1,2,4-thiadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2Cl3N3S/c4-3(5,6)1-8-2(7)10-9-1/h(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYNMMVVOSGGXPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NSC(=N1)N)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Cl3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90345235
Record name 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7523-57-1
Record name 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

11.8 parts (0.06 mol) of N-chloro-trichloroacetamidine are dissolved in 35 parts by volume of 50% strength methanol. A solution of 6.5 parts (0.066 mol) of potassium thiocyanate is added dropwise to the above solution at 0 to 5° C. After standing for one hour at 0° to 5° C, a precipitate forms, which is filtered off after 4 hours and is recrystallised from aqueous alcohol with addition of active charcoal. 8.4 parts of 3-trichloromethyl-5-amino-1,2,4-thiadiazole are isolated. Melting point 192° to 194° C (with decomposition).
Name
N-chloro-trichloroacetamidine
Quantity
0.06 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
potassium thiocyanate
Quantity
0.066 mol
Type
reactant
Reaction Step Two

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